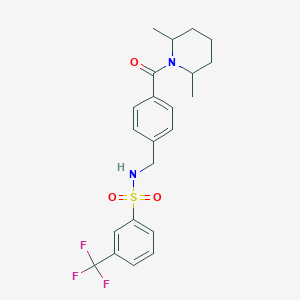

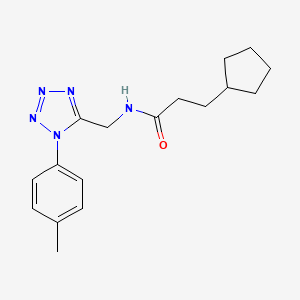

![molecular formula C8H7N3O2 B2559859 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 1783574-87-7](/img/structure/B2559859.png)

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance . This compound is part of the imidazopyrimidine class, which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine .

Synthesis Analysis

Imidazo[1,5-a]pyrimidine derivatives, which are structurally similar to 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Chemical Reactions Analysis

Imidazo[1,5-a]pyrimidines undergo a variety of chemical reactions. For instance, they can undergo a conversion into 3H-imidazo[4,5-b]pyridine under acidic conditions, which can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical And Chemical Properties Analysis

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a solid substance with a molecular weight of 176.17 . The SMILES string for this compound is Cc1cccc2nc(cn12)C(O)=O .Scientific Research Applications

Synthesis and Biological Activity

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a compound that, while not directly highlighted in research, falls within a class of compounds known for their diverse synthetic applications and biological activities. Its structural analogs and derivatives demonstrate significant pharmacological properties, including antiinflammatory, antimicrobial, and DNA-binding capabilities, which underscore the potential of 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid in scientific research.

Antiinflammatory Activity : Compounds similar to 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, such as 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, have been synthesized and evaluated for their antiinflammatory and analgesic activities. These compounds have shown promise in pharmacological testing, highlighting the potential for 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives in developing new anti-inflammatory drugs (Di Chiacchio et al., 1998).

DNA Binding Properties : The structural framework of 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is similar to that of compounds known for their DNA-binding properties. For instance, pyrrole−imidazole polyamides, which share a similar imidazole component, have been studied for their ability to recognize specific sequences in the minor groove of DNA, suggesting potential applications in gene regulation and molecular biology research (Swalley, Baird, & Dervan, 1996).

Antimicrobial Activity : The antimicrobial activities of fluoroimidazoles, which are structurally related to 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, have been extensively studied. These studies have shown that certain fluoroimidazoles possess inhibitory effects on viral cytopathogenicity across various virus groups, suggesting the potential for derivatives of 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid to serve as antiviral agents (De Cercq & Luczak, 1975).

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic strategies and drug discovery research involving these compounds is a promising future direction .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds similar to “5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid”, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .

Biochemical Pathways

Imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

Imidazo[1,2-a]pyridines have shown significant activity against mdr-tb and xdr-tb .

properties

IUPAC Name |

5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-3-2-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUJJTNVCSOADN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=NC(=CN12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

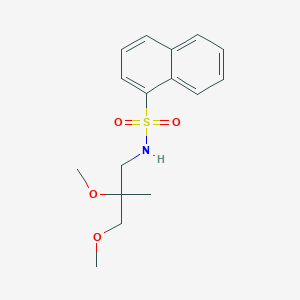

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)

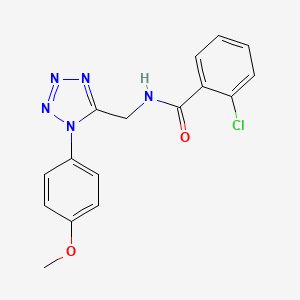

![6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2559784.png)

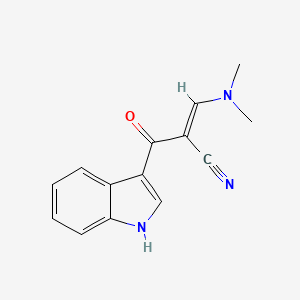

![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B2559789.png)

![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)